molecular formula C16H28Cl2N2O2 B2367893 1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216839-77-8

1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2367893
CAS No.: 1216839-77-8
M. Wt: 351.31
InChI Key: RCTBLIHDNFAYGS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic tertiary amine derivative characterized by a propan-2-ol backbone substituted with a 2,3-dimethylphenoxy group and a 4-methylpiperazine moiety. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

1-(2,3-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-13-5-4-6-16(14(13)2)20-12-15(19)11-18-9-7-17(3)8-10-18;;/h4-6,15,19H,7-12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTBLIHDNFAYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN2CCN(CC2)C)O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Epoxide Intermediate

The epoxide intermediate, 1-(2,3-dimethylphenoxy)propylene oxide, is synthesized via the reaction of 2,3-dimethylphenol with epichlorohydrin under alkaline conditions. This method, adapted from piperazine derivative syntheses in opioid receptor antagonist research, proceeds as follows:

Reaction Conditions

  • Molar Ratio : 1:1.2 (2,3-dimethylphenol : epichlorohydrin)
  • Base : Sodium hydroxide (20% aqueous solution)
  • Solvent : Toluene
  • Temperature : 60–70°C, 6–8 hours
  • Workup : Extraction with ethyl acetate, drying over anhydrous sodium sulfate, and vacuum distillation.

The reaction yields 1-(2,3-dimethylphenoxy)propylene oxide with a purity of 92–95%.

Nucleophilic Ring-Opening with 4-Methylpiperazine

The epoxide intermediate undergoes ring-opening via nucleophilic attack by 4-methylpiperazine. This step, critical for introducing the piperazine moiety, is optimized for regioselectivity and yield:

Procedure

  • Reagents : 4-Methylpiperazine (1.5 equivalents), epoxide (1 equivalent), ethanol (solvent).
  • Conditions : Reflux at 80°C for 12 hours under nitrogen atmosphere.
  • Workup : Solvent removal under reduced pressure, purification via column chromatography (silica gel, ethyl acetate/methanol 9:1).

Key Observations

  • Regioselectivity : The nucleophilic attack occurs preferentially at the less sterically hindered carbon of the epoxide, confirmed by $$^{13}\text{C NMR}$$.
  • Yield : 75–80% after purification.

Salt Formation and Crystallization

The free base is converted to its dihydrochloride salt to enhance solubility and stability:

Method

  • Acid Treatment : The free base is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution until pH < 2.
  • Crystallization : The mixture is cooled to 4°C, inducing crystallization.
  • Isolation : Filtration, washing with cold ethanol, and drying under vacuum.

Characterization

  • Melting Point : 218–220°C (decomposition).
  • Purity : ≥98% (HPLC, C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • $$^1\text{H NMR}$$ (400 MHz, D$$2$$O): δ 7.12–7.05 (m, 3H, aromatic), 4.20–4.10 (m, 1H, CH-O), 3.85–3.70 (m, 2H, piperazine-CH$$2$$), 2.95–2.80 (m, 8H, piperazine), 2.35 (s, 3H, N-CH$$3$$), 2.25 (s, 6H, aromatic-CH$$3$$).
  • $$^{13}\text{C NMR}$$ (100 MHz, D$$2$$O): δ 153.2 (C-O), 132.5–122.8 (aromatic), 70.4 (CH-O), 54.3–48.1 (piperazine), 45.6 (N-CH$$3$$), 16.2–14.8 (CH$$_3$$).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$${16}$$H$${25}$$N$$2$$O$$2$$ : 289.1917 [M+H]$$^+$$.
  • Observed : 289.1915 [M+H]$$^+$$.

Process Optimization and Scalability

Solvent and Catalytic Screening

Solvent Catalyst Yield (%) Purity (%)
Ethanol None 75 92
THF K$$2$$CO$$3$$ 82 95
DMF NaI 68 89

Ethanol without catalysts provided the best balance of yield and simplicity for industrial scaling.

Temperature Effects on Ring-Opening

Temperature (°C) Reaction Time (h) Yield (%)
60 24 65
80 12 80
100 6 72

Elevated temperatures reduce reaction time but may compromise regioselectivity.

Comparative Analysis of Synthetic Routes

Route A (Patent-Based):

  • Advantages : High scalability, minimal purification steps.
  • Disadvantages : Requires rigorous pH control during salt formation.

Route B (Literature-Based):

  • Advantages : Superior regioselectivity, validated by NMR.
  • Disadvantages : Lower yield due to chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenoxy and piperazinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Reduction can yield different derivatives.
  • Substitution reactions : Both phenoxy and piperazinyl groups can participate in nucleophilic or electrophilic substitutions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with cellular processes makes it suitable for studies on:

  • Cell signaling pathways : Understanding how it modulates receptor activity.
  • Drug interactions : Evaluating its effects on various biological targets.

Medicine

The therapeutic potential of 1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride includes:

  • Anti-inflammatory effects : Investigated for its ability to reduce inflammation in various models.
  • Antimicrobial properties : Explored for efficacy against specific bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduction of cytokine production in vitro
AntimicrobialEffective against Gram-positive bacteria
CNS activityPotential modulation of neurotransmitter systems

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound. It demonstrated significant inhibition of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy revealed that this compound exhibited notable activity against Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of propan-2-ol derivatives with phenoxy and piperazine substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (Dihydrochloride Form) Phenoxy Substituent Piperazine Substituent Molecular Weight (g/mol) Key Pharmacological Notes Source
Target Compound 2,3-Dimethyl 4-Methyl ~367.3 (estimated)* Hypothesized adrenoceptor modulation; enhanced lipophilicity due to methyl groups. Inferred
1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl) 3-Methoxy 4-Methyl 353.3 Unknown activity; methoxy group may reduce metabolic stability vs. methyl.
1-(4-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl) 4-Methoxy 4-Methyl ~353.3 (analogous) Structural isomer; para-methoxy may alter receptor binding kinetics.
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy) 2-Nitro 4-(4-Methoxyphenyl) Not reported Electron-withdrawing nitro group may reduce bioavailability.
3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenyl Diphenylmethyl 4-(3-Chlorophenyl) Not reported Chlorine enhances lipophilicity; diphenylmethyl may increase CNS penetration.

*Estimated based on substitution patterns (C16H28Cl2N2O2).

Key Findings

Substituent Effects on Pharmacokinetics: The 2,3-dimethylphenoxy group in the target compound likely improves metabolic stability compared to methoxy-substituted analogs (e.g., ), as methyl groups are less susceptible to oxidative demethylation . 4-Methylpiperazine contributes to basicity, enhancing interaction with adrenergic receptors. This moiety is conserved in multiple analogs, suggesting its critical role in target engagement .

Receptor Binding and Selectivity: Compounds with methoxy or nitro phenoxy groups (e.g., ) exhibit varied α1/β1-adrenoceptor affinities, but the target compound’s dimethyl substitution may favor α1 selectivity due to steric effects .

Solubility and Formulation: All dihydrochloride salts (target compound, ) exhibit improved aqueous solubility vs. free bases, critical for intravenous administration .

Biological Activity

1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a 2,3-dimethylphenoxy group and a propan-2-ol structure. Its dihydrochloride form enhances solubility in biological media, which is crucial for pharmacological studies.

Antimicrobial Properties

Research indicates that compounds with similar structural features to 1-(2,3-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol exhibit significant antimicrobial properties. For instance, piperazine derivatives have been shown to inhibit various pathogens, suggesting potential applications in treating infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for microbial survival. This inhibition can lead to decreased growth rates of pathogens.
  • Membrane Disruption : Some piperazine derivatives disrupt microbial membranes, leading to cell lysis and death .

Case Studies and Experimental Data

  • Antifungal Activity : A study on related compounds indicated that they possess antifungal properties comparable to established antifungal agents. Molecular docking studies revealed strong binding affinities to fungal receptors, suggesting a mechanism that could inhibit fungal growth effectively .
  • Toxicity Assessments : Toxicity studies are essential for evaluating the safety profile of this compound. Preliminary data suggest that at therapeutic concentrations, it exhibits low cytotoxicity towards mammalian cells, making it a candidate for further development in therapeutic applications .

Data Tables

Activity IC50 Value (µM) Reference
Inhibition of Tyrosinase200
Antifungal ActivityComparable to Pyrimethanil
Cytotoxicity (Mammalian Cells)>1000

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 1-(2,3-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride?

  • Methodological Answer : The synthesis typically involves sequential alkylation and etherification steps. For example, starting with 2,3-dimethylphenol, epichlorohydrin is used to introduce the propan-2-ol backbone, followed by coupling with 4-methylpiperazine under reflux in an aprotic solvent (e.g., THF or DMF). Acidic conditions (e.g., HCl gas) are employed for dihydrochloride salt formation. Optimization includes controlling stoichiometry (1:1.2 molar ratio for phenol-to-epichlorohydrin), reaction temperature (60–80°C), and purification via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., dimethylphenoxy protons at δ 6.7–7.1 ppm, piperazine methyl at δ 2.3 ppm).
  • HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity and molecular ion peaks ([M+H]+ ~365.3 m/z).
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition >200°C) .

Q. What are the stability considerations for long-term storage in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Stability studies indicate hydrolysis risks in aqueous solutions (pH <3 or >9), forming 2,3-dimethylphenol and 4-methylpiperazine derivatives. Monitor via periodic HPLC to detect degradation products (>5% threshold) .

Advanced Research Questions

Q. What experimental approaches are used to investigate receptor binding and selectivity of this compound?

  • Methodological Answer :

  • Radioligand displacement assays : Compete with [³H]prazosin for α₁-adrenergic receptor binding (IC₅₀ values in nM range).
  • Functional assays : Measure intracellular Ca²⁺ flux in HEK293 cells expressing recombinant receptors.
  • Selectivity profiling : Screen against off-target GPCRs (e.g., serotonin, dopamine receptors) using β-arrestin recruitment assays .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Replace dimethylphenoxy with halogenated analogs (e.g., Cl or F) to enhance lipophilicity (logP >2.5).
  • Piperazine substitutions : Introduce bulkier groups (e.g., 3-chlorophenylpiperazine) to improve receptor affinity.
  • In vivo pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS plasma quantification .

Q. How should researchers address contradictions in bioassay data across different studies?

  • Methodological Answer :

  • Assay validation : Use orthogonal methods (e.g., ELISA vs. SPR for binding affinity).
  • Contextual factors : Control for cell line variability (e.g., CHO vs. HEK293), buffer composition (divalent cations affect receptor conformations), and batch-to-batch compound purity.
  • Meta-analysis : Compare EC₅₀/IC₅₀ values from ≥3 independent studies to identify outliers .

Q. What computational tools are recommended for in silico modeling of this compound’s interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with α₁-adrenergic receptor crystal structures (PDB: 2RH1) to predict binding poses.
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å).
  • QSAR models : Apply Random Forest regression to correlate substituent electronegativity with bioactivity .

Q. What strategies are effective for impurity profiling and quantification in batch synthesis?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Detect impurities at 0.1% levels using a zwitterionic HILIC column (e.g., YMC Triart).
  • Reference standards : Compare retention times with known impurities (e.g., des-methylpiperazine analog, CAS 73313-36-7).
  • Forced degradation : Expose to heat (60°C, 72 hrs) and UV light to identify photo-degradants .

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